Indinavir Indinavir Indinavir is a N-(2-hydroxyethyl)piperazine, a piperazinecarboxamide and a dicarboxylic acid diamide. It has a role as a HIV protease inhibitor.
Indinavir anhydrous is a Protease Inhibitor. The mechanism of action of indinavir anhydrous is as a HIV Protease Inhibitor, and Cytochrome P450 3A4 Inhibitor.
Indinavir is an antiretroviral protease inhibitor used in the therapy and prevention of human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Indinavir can cause transient and usually asymptomatic elevations in serum aminotransferase levels and mild elevations in indirect bilirubin concentration. Indinavir is a rare cause of clinically apparent, acute liver injury. In HBV or HCV coinfected patients, antiretroviral therapy with indinavir may result in an exacerbation of the underlying chronic hepatitis B or C.
Indinavir is a natural product found in Streptomyces with data available.
Indinavir is a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
Indinavir Anhydrous is an anhydrous formulation of indinavir, a synthetic hydroxyaminopentane amide agent that selectively inhibits the protease of both human immunodeficiency virus 1 and 2. The incorporation of a basic amine into the hydroxyethylene backbone improves its aqueous solubility and its oral bioavailability.
A potent and specific HIV protease inhibitor that appears to have good oral bioavailability.
Brand Name: Vulcanchem
CAS No.: 150378-17-9
VCID: VC0530618
InChI: InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
SMILES: CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Molecular Formula: C36H47N5O4
Molecular Weight: 613.8 g/mol

Indinavir

CAS No.: 150378-17-9

Cat. No.: VC0530618

Molecular Formula: C36H47N5O4

Molecular Weight: 613.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indinavir - 150378-17-9

CAS No. 150378-17-9
Molecular Formula C36H47N5O4
Molecular Weight 613.8 g/mol
IUPAC Name (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide
Standard InChI InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1
Standard InChI Key CBVCZFGXHXORBI-PXQQMZJSSA-N
Isomeric SMILES CC(C)(C)NC(=O)[C@@H]1CN(CCN1C[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H](CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Canonical SMILES CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5
Appearance Solid powder
Melting Point 167.5-168 °C
167.5 - 168 °C

Chemical and Pharmacological Profile of Indinavir

Structural Characteristics

Indinavir (C₃₆H₄₇N₅O₄) is a synthetic hydroxyethylamine derivative with a molecular weight of 613.79 g/mol . Its sulfate salt formulation enhances aqueous solubility, critical for oral bioavailability . The compound features a hydroxyethylene backbone that mimics the transition state of HIV protease substrates, enabling competitive inhibition .

Mechanism of Action

Indinavir selectively inhibits HIV-1 and HIV-2 proteases, preventing cleavage of viral polyproteins (Gag-Pol) into functional enzymes and structural proteins . This results in non-infectious virions and reduces viral load by 1.5–2.0 log₁₀ in treatment-naïve patients . Binding affinity studies reveal a dissociation constant (Kd) of 0.4 nM, underscoring its potency .

Off-Target Effects

Beyond antiviral activity, Indinavir demonstrates:

  • Anti-angiogenic properties: Suppresses VEGF and MMP-9 in Kaposi sarcoma models .

  • Cell-cycle modulation: Induces G₀/G₁ arrest in lymphocytes via undefined pathways .

  • GLUT4 inhibition: Competes with glucose transport (IC₅₀ = 8 μM), contributing to metabolic complications .

Clinical Applications and Efficacy

HIV/AIDS Management

In the landmark ACTG 320 trial, Indinavir+zidovudine+lamivudine reduced AIDS-defining events by 50% compared to dual NRTI therapy (p < 0.001) . Viral suppression (<500 copies/mL) persisted for 3+ years in 45% of patients, establishing it as a cornerstone of early HAART regimens .

Limitations in Modern Therapy

  • Dosing complexity: 800 mg TID requirement vs. QD dosing of newer INSTIs .

  • Resistance profile: Single mutations (V82A) reduce susceptibility 10-fold .

Kaposi Sarcoma (KS)

A 2024 phase II trial (n=22) demonstrated 75% response rates in advanced KS when combining Indinavir with vinblastine/bleomycin . Maintenance therapy extended median progression-free survival to 43 months, correlating with:

  • ↑ NK cell activity against HHV-8 (p = 0.012) .

  • ↓ Circulating endothelial cells (CEC) by 62% .

Pharmacokinetics and Metabolism

Absorption and Distribution

ParameterValueSource
Bioavailability65% (fasted)
Tₘₐₓ0.8 ± 0.3 h
Protein binding60% (primarily α1-acid glycoprotein)
CSF penetration4–6% of plasma levels

High-fat meals reduce AUC by 78%, necessitating fasting administration .

Hepatic Metabolism

CYP3A4 mediates oxidation to 7 metabolites, including a glucuronide conjugate . Autoinduction increases clearance by 30% after 2 weeks, requiring therapeutic drug monitoring .

Renal Excretion

<20% excreted unchanged, predominantly via glomerular filtration (CLᵣ = 164 mL/min) . Urinary crystallization risk mandates hydration (>1.5 L/day) .

Adverse Effects and Toxicity

Common Adverse Events

EventIncidenceManagement
Nephrolithiasis9.3%Hydration, alkalinization
Hyperbilirubinemia14%Benign, no dose adjustment
Lipodystrophy22–40%Switch to INSTI-based regimens

Unique Toxicities

  • Insulin resistance: GLUT4 inhibition elevates HOMA-IR by 2.1-fold .

  • Crystal nephropathy: Tubular precipitation at urinary pH <6.0 .

Resistance Mechanisms and Viral Escape

Primary Mutations

  • V82A/F/T: 8–10-fold reduced susceptibility .

  • I84V: Confers cross-resistance to saquinavir .

Fitness Costs

Mutant proteases exhibit 40–60% reduced catalytic efficiency, limiting transmission .

Recent Research and Future Directions

Oncolytic Applications

  • Cervical cancer: Synergizes with cisplatin (CI = 0.3) via MMP-9/VEGF suppression .

  • Glioblastoma: Penetrates BBB at therapeutic concentrations (Cₜᵤₘₒᵣ = 1.2 μM) .

Formulation Innovations

  • Nanocrystal suspensions: Increase AUC₀–₂₄ by 320% vs. conventional capsules .

  • Ritonavir-boosted regimens: Enable BID dosing (Indinavir 400 mg + Ritonavir 100 mg) .

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